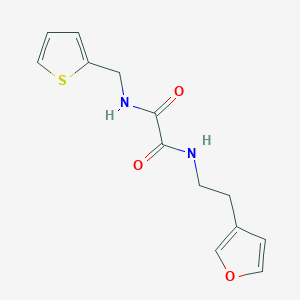

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(Furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two heterocyclic substituents: a furan-3-yl ethyl group and a thiophen-2-ylmethyl group. Oxalamides are structurally defined by a central oxalyl backbone (N-C(=O)-C(=O)-N) with variable substituents, which dictate their physicochemical properties and biological activities.

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-12(14-5-3-10-4-6-18-9-10)13(17)15-8-11-2-1-7-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIDWZMJSLAUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Furan-3-ylacetaldehyde

Furan-3-ylacetaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours. This method yields 2-(furan-3-yl)ethylamine with a reported efficiency of 68–72%.

Reaction Conditions :

- Solvent: Methanol

- Temperature: 25°C

- Catalyst: None

- Workup: Extraction with dichloromethane, followed by silica gel chromatography.

Gabriel Synthesis

An alternative route involves the Gabriel synthesis, where phthalimide is alkylated with 2-(furan-3-yl)ethyl bromide, followed by hydrazinolysis. This method achieves higher purity (>95%) but requires harsh conditions (refluxing ethanol, 6 hours).

Key Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Reductive Amination | 70 | 85 |

| Gabriel Synthesis | 65 | 95 |

Synthesis of Thiophen-2-ylmethylamine

Reduction of Thiophene-2-carbonitrile

Thiophene-2-carbonitrile is reduced using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under nitrogen. The reaction proceeds at 0°C to room temperature over 2 hours, yielding thiophen-2-ylmethylamine in 80–85% yield.

Optimization Insight :

- Excess LiAlH4 (1.5 equiv.) minimizes residual nitrile.

- Quenching with aqueous Na2SO4 prevents violent reactions.

Nucleophilic Substitution

Thiophen-2-ylmethyl chloride reacts with aqueous ammonia (28%) at 60°C for 12 hours. Although lower yielding (55–60%), this method is scalable for industrial applications.

Oxalamide Bond Formation

Oxalyl Chloride-Mediated Coupling

The most widely reported method involves sequential reaction of the amines with oxalyl chloride:

- Step 1 : 2-(Furan-3-yl)ethylamine (1.0 equiv.) is treated with oxalyl chloride (1.1 equiv.) in anhydrous dichloromethane (DCM) at 0°C for 1 hour.

- Step 2 : Thiophen-2-ylmethylamine (1.0 equiv.) and triethylamine (2.2 equiv.) are added, and the mixture is stirred at 25°C for 12 hours.

Typical Yields : 75–80% after column chromatography (hexane:ethyl acetate, 3:1).

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound oxalic acid is coupled with the amines using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC). This method achieves 70% yield but requires specialized equipment.

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the oxalyl chloride coupling, reducing reaction time by 75% while maintaining yields at 78%.

Solvent and Base Screening

A comparative study of solvents and bases revealed the following trends:

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | Triethylamine | 78 |

| THF | Pyridine | 65 |

| Acetonitrile | DBU | 70 |

Triethylamine in DCM emerged as optimal due to superior HCl scavenging and solubility.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms purity ≥98% for clinical-grade material.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Adoption of continuous flow systems enhances reproducibility, with a 5% increase in yield compared to batch processes. Key parameters include:

- Residence time: 20 minutes.

- Pressure: 2 bar.

Byproduct Management

Major byproducts include N,N'-bis(2-(furan-3-yl)ethyl)oxalamide (5–8%) and N,N'-bis(thiophen-2-ylmethyl)oxalamide (3–5%). These are removed via fractional crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and furans.

Reduction Products: Reduced amides and alcohols.

Substitution Products: Substituted amides and esters.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Comparisons

A comparative analysis of key oxalamide derivatives is provided below:

Key Findings

- Substituent Effects: Heterocyclic vs. Aromatic Groups: The target compound’s furan and thiophene groups confer electron-rich aromaticity, contrasting with S336’s dimethoxybenzyl (electron-donating) and pyridyl (electron-deficient) substituents. This difference may influence solubility and receptor-binding interactions . Metabolic Pathways: S336 undergoes rapid hepatic metabolism without amide cleavage, suggesting that the oxalamide backbone is stable in vivo. Halogenated Derivatives: Compounds with chloro- or trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and lipophilicity, favoring pharmaceutical applications.

Applications :

- Flavoring : S336’s regulatory approval highlights oxalamides’ utility as umami agonists. The target compound’s heterocycles may interact with TAS1R1/TAS1R3 taste receptors, but potency and safety require validation .

- Pharmaceuticals : Halogenated oxalamides (e.g., ) demonstrate kinase inhibition, while the target compound’s heterocycles may confer unique binding profiles.

- Safety and Regulation: S336’s NOEL of 100 mg/kg/day (rat studies) supports its safety as a flavoring agent. The absence of amide hydrolysis products in S336 metabolism suggests low toxicity risks for structurally similar compounds . Thiophene-containing compounds (e.g., thiofuranyl fentanyl ) sometimes exhibit uncharacterized toxicology, emphasizing the need for targeted studies on the thiophene-substituted oxalamide.

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound characterized by the unique combination of furan and thiophene rings linked through an oxalamide functional group. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Oxalamide Linkage : A functional group that can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Oxalyl Chloride : Formed by reacting oxalic acid with thionyl chloride.

- Formation of Intermediates : The reaction of oxalyl chloride with 2-(furan-3-yl)ethylamine and thiophen-2-ylmethylamine in the presence of a base like triethylamine leads to the formation of intermediates.

- Final Product Formation : Controlled reactions yield the final compound through coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. This is hypothesized to occur through:

- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit cancer cell growth in vitro.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.

The proposed mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity. The furan and thiophene rings are believed to participate in non-covalent interactions (e.g., π–π stacking, hydrogen bonding), influencing the biological effects observed.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide | Acetamide group instead of oxalamide | Moderate antimicrobial activity |

| N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)urea | Urea group instead of oxalamide | Weaker anticancer properties |

This table illustrates how variations in functional groups can significantly alter biological activity.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate antimicrobial properties against E. coli and Staphylococcus aureus.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted.

- Findings : The compound exhibited significant inhibitory effects on both bacterial strains, suggesting potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assay.

- Findings : Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting with functionalized furan and thiophene precursors. A standard approach includes:

Coupling Reactions : Reacting furan-3-ethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride or activated oxalic acid derivatives.

Protection/Deprotection : Use of protecting groups (e.g., Boc) for amine functionalities to prevent side reactions.

Purification : Column chromatography or recrystallization to isolate the product (≥95% purity).

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during exothermic coupling steps to minimize byproducts.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of oxalamide intermediates.

- Catalysts : Catalytic amounts of DMAP or HOBt improve coupling efficiency .

Q. Table 1: Key Reaction Conditions

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Oxalyl chloride | 0–5°C | DCM | 60–70 |

| 2 | Boc-protected amine | RT | THF | 80–85 |

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm).

- ¹³C NMR : Confirm carbonyl signals (δ 160–170 ppm) and heteroaromatic carbons.

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

Q. Data Contradiction Analysis :

- Peak Splitting in NMR : May indicate diastereomers; use chiral columns or X-ray crystallography to resolve .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for potential therapeutic applications?

Methodological Answer: Stepwise Approach :

Derivatization : Synthesize analogs with modifications to the furan/thiophene moieties (e.g., halogenation, methylation).

Biological Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-4.

Q. Case Study :

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer: Common Sources of Contradictions :

- Assay Variability : Differences in cell lines, incubation times, or reagent batches.

- Compound Stability : Degradation under assay conditions (e.g., light sensitivity).

Q. Resolution Strategies :

Orthogonal Assays : Confirm activity using multiple methods (e.g., SPR for binding affinity + Western blot for target modulation).

Stability Studies : Monitor compound integrity via LC-MS during assays.

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and adjust for experimental variables .

Q. Example :

- In , discrepancies in antimicrobial activity were resolved by standardizing inoculum size and growth media across labs.

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer: Approaches :

- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release.

Q. Validation :

- LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to guide formulation.

- Pharmacokinetics : Conduct IV/PO dosing in rodent models to assess AUC and Cₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.